Diltiazem-d5 hydrochloride is a deuterated form of the calcium channel blocker diltiazem, used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and utility in pharmacokinetic studies. Diltiazem-d5 hydrochloride serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry.
Diltiazem-d5 hydrochloride belongs to the class of benzothiazepine derivatives and is categorized as a calcium channel blocker. It is utilized in both therapeutic applications and research settings as a stable isotope-labeled standard for analytical methods.
The synthesis of diltiazem-d5 hydrochloride typically involves several key steps that include the preparation of intermediates through asymmetric synthesis and subsequent reactions to achieve the final product. The process can be summarized as follows:
The entire process typically spans multiple steps, requiring careful control of reaction conditions such as pH and temperature to ensure high yields and purity .
The molecular formula for diltiazem-d5 hydrochloride is , with a molecular weight of approximately 377.5 g/mol. The structure features a benzothiazepine core with various functional groups that contribute to its pharmacological activity.
Diltiazem-d5 hydrochloride participates in various chemical reactions typical of calcium channel blockers, including:
The stability of diltiazem-d5 hydrochloride under different conditions has been studied extensively, with methods developed to quantify its degradation products in pharmaceutical formulations .
Diltiazem-d5 hydrochloride exerts its pharmacological effects primarily through the inhibition of voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to:
Clinical studies have demonstrated that diltiazem effectively manages hypertension and angina by modulating calcium ion flow, thus improving myocardial oxygen delivery while reducing myocardial workload .
Relevant analyses have confirmed that diltiazem-d5 maintains its integrity during routine handling and storage when appropriate conditions are applied .
Diltiazem-d5 hydrochloride is primarily used as an internal standard in analytical chemistry for:
Deuterated pharmaceuticals represent a transformative approach in drug development and metabolic research, with Diltiazem-d5 HCl serving as a prototypical example. This compound features strategic replacement of five hydrogen atoms with deuterium at metabolically vulnerable sites: three deuteriums form a methyl-d₃ group (-CD₃) on the tertiary amine, while two deuteriums label the ethyl-1,1-d₂ chain (-CH₂CD₂-) connecting the amine to the benzothiazepine core [3] [7]. This isotopic engineering minimally alters molecular geometry but significantly modulates biochemical behavior. The kinetic isotope effect (KIE) generated by deuterium-carbon bonds—which exhibit greater bond strength and higher activation energy for cleavage compared to protiated analogs—can delay metabolic degradation at labeled sites [2] [7]. Consequently, deuterated analogs like Diltiazem-d5 HCl enable precise tracking of drug distribution and metabolite formation without perturbing the parent molecule's pharmacological activity [7] [9].
Table 1: Key Deuteration Sites in Diltiazem-d5 HCl
Deuteration Position | Structural Motif | Deuterium Count | Purpose |
---|---|---|---|
N-Methyl group | -N-CD₃ | 3 | Slows N-demethylation by CYP3A4 |
Ethyl linker | -CH₂CD₂- | 2 | Reduces β-oxidation susceptibility |
Total Deuterium | - | 5 | Maintains bioequivalence to unlabeled drug |
Diltiazem-d5 HCl has emerged as an indispensable internal standard in quantitative mass spectrometry due to its near-identical chromatographic behavior to native diltiazem coupled with a predictable +5 Da mass shift. This dual characteristic enables high-fidelity quantification of diltiazem and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates [5] [7]. When deployed in LC-MS/MS methodologies, the compound corrects for ionization efficiency fluctuations, matrix effects, and extraction variability, thereby enhancing analytical precision. Studies validate that methods incorporating Diltiazem-d5 HCl achieve exceptional sensitivity, with limits of detection (LOD) as low as 0.0408–0.0633 μg/mL and limits of quantification (LOQ) reaching 0.2668–0.450 μg/mL—performance metrics critical for therapeutic drug monitoring and pharmacokinetic studies [7].
Beyond routine quantification, this deuterated standard facilitates advanced metabolic mapping. Diltiazem undergoes extensive hepatic metabolism via three primary pathways: CYP3A4-mediated N-demethylation, esterase-driven deacetylation, and conjugation reactions. By using Diltiazem-d5 HCl in stable isotope-resolved metabolomics (SIRM), researchers can differentiate drug-derived metabolites from endogenous compounds, reconstruct metabolic flux networks, and identify rate-limiting enzymatic steps without isotopic interference [2] [7].
Table 2: Analytical Performance of Diltiazem-d5 HCl in LC-MS/MS Applications
Performance Metric | Value Range | Biological Matrix | Significance |
---|---|---|---|
Limit of Detection (LOD) | 0.0408–0.0633 μg/mL | Human plasma | Enables trace-level detection |
Limit of Quantification (LOQ) | 0.2668–0.450 μg/mL | Human plasma | Supports therapeutic monitoring |
Linear Dynamic Range | 25–250% of specification limit | Pharmaceutical formulations | Validates dose uniformity |
Recovery Efficiency | 98–102% | Serum, urine | Confirms extraction robustness |
Precision (RSD) | <2% | Multi-institutional studies | Ensures inter-laboratory reproducibility |
The structural integrity of Diltiazem-d5 HCl preserves the chiral pharmacology inherent to the parent drug. Like non-deuterated diltiazem, it maintains the critical (2S,3S) absolute configuration—a stereochemical requirement for calcium channel blockade. The benzothiazepine core engages L-type calcium channels via hydrogen bonding between the C3-hydroxy group and Glu⁴⁰³ residues, while the p-methoxyphenyl moiety occupies a hydrophobic pocket near the channel pore [4] [8]. Deuteration at the specified positions introduces negligible steric perturbation, evidenced by crystallographic studies confirming identical unit cell parameters to the non-deuterated hydrochloride salt [7] [8].
Synthesis of this compound demands meticulous isotopomeric control, typically achieved through multistep routes employing deuterated synthons:
Quality assessment leverages orthogonal analytical techniques:
Table 3: Structural Specifications of Diltiazem-d5 HCl vs. Related Compounds
Parameter | Diltiazem-d5 HCl | Diltiazem-d6 | Desacetyldiltiazem-d5 |
---|---|---|---|
Molecular Formula | C₂₂H₂₁D₅ClN₂O₄S | C₂₂H₂₀D₆N₂O₄S | C₂₀H₁₉D₅N₂O₃S·HCl |
Molecular Weight | 456.01 g/mol | 420.55 g/mol | 413.97 g/mol |
CAS Number | 2012598-70-6 | Unspecified | Unspecified |
Primary Application | Internal standard for parent drug | GC-MS quantification | Metabolite tracking |
Isotopic Purity | ≥98% atom D | ≥98% atom D | ≥95% atom D |
The compound's principal utility lies in pharmaceutical quality control, particularly for extended-release formulations where it validates dissolution profiles at critical timepoints (2h, 8h, 14h, 24h). Additionally, it serves as a traceable reference in generic drug development for Abbreviated New Drug Applications (ANDAs), enabling demonstration of bioequivalence through precise pharmacokinetic matching [3] [6]. Emerging applications include transdermal delivery system optimization and metabolic stability screening, where deuterated standards provide unambiguous discrimination between formulation-derived and metabolically generated drug species [7]. Future directions anticipate integration with high-resolution ion mobility spectrometry and microsampling-based therapeutic drug monitoring, potentially revolutionizing personalized dosing regimens for cardiovascular therapeutics.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8